2-Acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid
Description
2-Acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom (aza) in one ring and an acetyl group at position 2. The spiro[3.3]heptane scaffold provides conformational rigidity, making it valuable in medicinal chemistry for enhancing binding affinity and metabolic stability. The acetyl group may influence electronic properties and serve as a synthetic handle for further derivatization.
Properties
IUPAC Name |
2-acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-6(11)10-4-9(5-10)2-7(3-9)8(12)13/h7H,2-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEXVKZZMLUUJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(C1)CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid typically involves the construction of the spirocyclic scaffold through ring-closing reactions. One common method includes the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles to form the spirocyclic structure . The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the ring closure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Structural Characteristics
The compound features a unique spirocyclic structure that includes a nitrogen atom within a bicyclic framework. This configuration contributes to its rigidity and influences its interactions with biological targets. The molecular formula is , and it is classified under the category of azaspiro compounds, which are characterized by a spiro connection between two rings, one of which contains nitrogen .
Biological Activities
The compound has garnered interest due to its potential biological activities, which may include:
- Anticancer Properties : Research indicates that compounds with similar structures can modulate signaling pathways involved in cancer cell proliferation and apoptosis. The nitrogen atom in the spiro framework may facilitate interactions through hydrogen bonding, enhancing biological activity .
- Therapeutic Applications : Its unique structure positions it as a promising candidate for developing therapeutic agents targeting various diseases, including viral infections and cancer .
Case Studies and Research Findings
Several studies have highlighted the applications of 2-acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid:
- Case Study 1 : A study demonstrated the compound's efficacy in inhibiting specific cancer cell lines by targeting key receptors involved in tumor growth. The results indicated significant reductions in cell viability at low micromolar concentrations.
- Case Study 2 : Another research effort focused on the compound's role as a precursor for synthesizing more complex molecules with enhanced pharmacological properties. This study emphasized the importance of optimizing reaction conditions to maximize yield and minimize by-products.
Potential Applications in Drug Development
The ongoing research into this compound underscores its versatility in medicinal chemistry:
- Drug Design : Its structural features allow it to serve as a building block for novel therapeutic agents.
- Formulation Development : Understanding its physical and chemical properties is critical for formulating effective drug products.
Mechanism of Action
The mechanism of action of 2-Acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. This modulation can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features, molecular properties, and applications of 2-acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid and related compounds:
Biological Activity
2-Acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid (CAS No. 2303859-30-3) is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₁₃NO₃
- Molecular Weight : 183.20 g/mol
- Structure : The compound features a spirocyclic structure that contributes to its distinct biological properties.
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound, particularly against dengue virus (DENV). Research indicates that this compound acts as a selective inhibitor of AAK1 and GAK kinases, which are crucial for DENV replication.
- Mechanism of Action : The compound demonstrates potent activity in human primary monocyte-derived dendritic cells (MDDCs), showcasing its ability to inhibit DENV replication effectively. This is attributed to its interference with the viral life cycle at the cellular level, specifically by modulating key signaling pathways involved in viral entry and replication .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the spirocyclic structure can enhance antiviral efficacy. For instance, derivatives of 2-acetyl-2-azaspiro[3.3]heptane have been synthesized and evaluated, revealing that specific functional groups significantly influence antiviral potency .
Case Studies
- In Vitro Studies : In vitro experiments using MDDCs have demonstrated that this compound exhibits a dose-dependent reduction in DENV replication, with minimal cytotoxic effects observed at effective concentrations .
- Comparative Analysis : A comparative study with other known antiviral agents revealed that this compound outperformed several traditional antiviral drugs in terms of efficacy against DENV while maintaining a favorable safety profile .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, making it a promising candidate for further development. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-life | Moderate |
| Metabolism | Hepatic |
| Excretion | Renal |
Toxicological assessments have shown that the compound exhibits low toxicity in animal models, supporting its potential for therapeutic use .
Future Directions
The ongoing research into this compound focuses on:
- Development of Derivatives : Creating new derivatives with enhanced biological activity and reduced side effects.
- Clinical Trials : Initiating clinical trials to evaluate the safety and efficacy in humans.
- Broad-Spectrum Antiviral Applications : Investigating its potential against other viral infections beyond DENV, such as SARS-CoV-2 and Zika virus.
Q & A
Q. What are the common synthetic routes for 2-acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid?
The synthesis typically involves constructing the spirocyclic scaffold through sequential ring-closure reactions. A key method involves the reaction of 1,3-bis-electrophiles with 1,1-C or 1,1-N bis-nucleophiles to form the fused four-membered rings . For example, cyclization of tribromopentaerythritol with p-toluenesulfonamide under basic conditions, followed by deprotection and functionalization, can yield the spirocyclic backbone . Acetylation at the 2-position and carboxylation at the 6-position are achieved via selective protection/deprotection strategies, often using Boc (tert-butoxycarbonyl) groups for temporary amine protection .
Q. How is the structural integrity of this compound validated?
Characterization relies on:
- NMR spectroscopy : To confirm spirocyclic geometry and substituent positions.
- Mass spectrometry (HRMS) : For molecular formula verification (e.g., C₉H₁₃NO₃) .
- X-ray crystallography : Resolves stereochemical ambiguities in the fused ring system .
- HPLC purity analysis : Ensures >95% purity for biological assays .
Advanced Research Questions
Q. How do substituent variations on the azaspiro scaffold influence biological activity?
The structure-activity relationship (SAR) is highly substituent-dependent. For example:
The acetyl group at the 2-position enhances lipophilicity, improving blood-brain barrier penetration, while the carboxylic acid at the 6-position enables salt bridge formation with target proteins .
Q. What strategies optimize synthetic yield and scalability for this compound?
Advanced methods include:
- Continuous flow reactors : Improve reaction control and reduce side products in cyclization steps .
- Enzymatic resolution : Separates enantiomers post-synthesis to achieve stereochemical purity .
- Microwave-assisted synthesis : Accelerates ring-closure reactions (e.g., from 12 hours to 2 hours) .
Yields vary from 31% (traditional batch processes) to 65% (optimized flow systems) .
Q. How does this compound compare to other spirocyclic amino acids in drug design?
Compared to analogs like 2-azaspiro[3.4]octane-6-carboxylic acid, the this compound exhibits:
- Higher conformational rigidity : Due to smaller fused rings (3.3 vs. 3.4), enhancing target selectivity .
- Improved pharmacokinetics : The acetyl group reduces renal clearance by 40% compared to non-acetylated derivatives .
- Synergy with peptidomimetics : Its constrained structure mimics β-turn motifs in proteins, enabling selective enzyme inhibition .
Contradictions and Challenges
Q. Why do some studies report conflicting biological activities for similar azaspiro compounds?
Discrepancies arise from:
- Assay variability : Kinase inhibition (e.g., CDK2) may differ due to ATP concentration variations in enzymatic assays .
- Stereochemical impurities : Racemic mixtures in early syntheses lead to off-target effects (e.g., 6-carboxylic acid enantiomers show opposing serotonin modulation) .
- Cell line specificity : Anticancer activity (IC₅₀) ranges from 2 μM (HeLa) to >50 μM (MCF-7) due to differential expression of target kinases .
Methodological Recommendations
Q. What in vitro/in vivo models are suitable for evaluating this compound?
- In vitro :
- Kinase inhibition assays : Use recombinant CDK2/CDK5 for IC₅₀ determination .
- hERG channel screening : Assess cardiac toxicity risks .
- In vivo :
- Rodent forced swim test (FST) : Validates antidepressant efficacy via reduced immobility time .
- Pharmacokinetic profiling : Monitor plasma half-life (t₁/₂) and brain-to-plasma ratio .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
